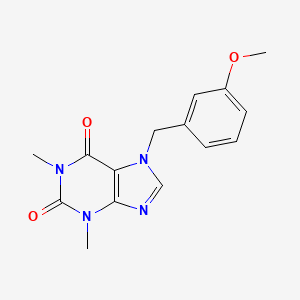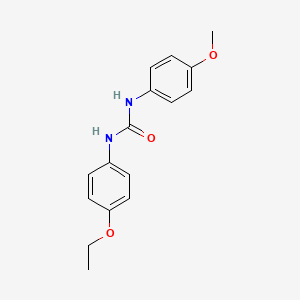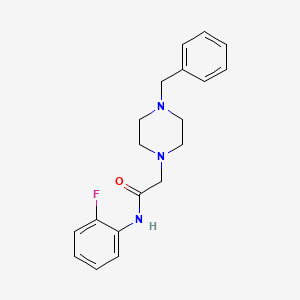![molecular formula C19H22N2O2 B5726703 N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide, commonly known as IB-DNQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinone derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects. We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of IB-DNQ involves its ability to undergo a reduction-oxidation (redox) reaction with ROS. When IB-DNQ reacts with hydrogen peroxide, it undergoes a one-electron reduction to form a radical intermediate. This intermediate then reacts with oxygen to form a highly fluorescent compound. This reaction is specific to hydrogen peroxide and does not occur with other ROS.
Biochemical and Physiological Effects:
IB-DNQ has been shown to have minimal toxicity towards living cells and has been used in various cell-based assays to detect hydrogen peroxide. It has also been shown to have high phototoxicity towards cancer cells and could potentially be used as a photosensitizer in PDT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IB-DNQ is its selectivity towards hydrogen peroxide. This makes it an ideal fluorescent probe for the detection of ROS in living cells. However, its low yield during synthesis and limited stability in solution are major limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on IB-DNQ. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the development of new fluorescent probes based on the structure of IB-DNQ for the detection of other ROS. Additionally, further studies are needed to evaluate the potential use of IB-DNQ as a photosensitizer in PDT.
Métodos De Síntesis
The synthesis of IB-DNQ involves the reaction of 3,4-dimethylbenzoic acid with isobutyryl chloride to form 3,4-dimethylbenzoylisobutyrate. This intermediate is then reacted with 3-aminophenylboronic acid to form IB-DNQ. The overall yield of this synthesis method is approximately 35%.
Aplicaciones Científicas De Investigación
IB-DNQ has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that are produced during cellular metabolism and can cause damage to cellular components. IB-DNQ has been shown to selectively detect hydrogen peroxide, a type of ROS, in living cells.
IB-DNQ has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of a photosensitizer and light to selectively kill cancer cells. IB-DNQ has been shown to have high phototoxicity towards cancer cells and could potentially be used as a photosensitizer in PDT.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-6-5-7-17(11-16)21-19(23)15-9-8-13(3)14(4)10-15/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZCVDVQBUPMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{3-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)
![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)


![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)


![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
